7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol
Description
Significance of Nitrogen Heterocycles in Medicinal Chemistry and Drug Discovery
Nitrogen-containing heterocycles are fundamental building blocks in the realm of medicinal chemistry and drug discovery. nih.gov Statistically, these structures are exceptionally prevalent in pharmaceuticals; an analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. nih.govopenmedicinalchemistryjournal.commsesupplies.com More broadly, over 85% of all biologically active compounds are estimated to be or contain a heterocycle, with nitrogen-based scaffolds being the most frequent. nih.govrsc.org
The widespread importance of nitrogen heterocycles can be attributed to several key factors:
Biological Mimicry : They are often found in natural products and essential biomolecules, including vitamins (like B-vitamins), nucleic acids (DNA and RNA), hormones, and alkaloids. nih.govopenmedicinalchemistryjournal.com This allows them to interact effectively with biological systems.
Hydrogen Bonding : The nitrogen atoms within these rings can readily form hydrogen bonds with biological targets such as enzymes and DNA, which is a crucial mechanism for the anti-cancer activity of many N-based heterocyclic agents. nih.govnih.gov
Structural Versatility : The diversity in ring size, number, and position of nitrogen atoms allows for fine-tuning of a molecule's physicochemical properties, such as stability, solubility, and lipophilicity, which are critical for drug efficacy. msesupplies.com
This prevalence underscores the vital role that nitrogen-containing scaffolds play as "privileged structures" in the design and development of new therapeutic agents. openmedicinalchemistryjournal.commsesupplies.com
The Pyrazolo[3,4-d]triazine Scaffold: An Overview and Its Role in Research
The pyrazolo[3,4-d]triazine scaffold, which forms the core of 7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol, is a member of a larger family of fused pyrazolotriazines. These bicyclic systems are of considerable interest to researchers due to their structural analogy to purines, the fundamental components of DNA and RNA. researchgate.net This similarity allows them to act as bioisosteres and interact with biological targets that naturally bind purines, such as kinases.
Different isomers of the pyrazolotriazine scaffold have been synthesized and investigated for a range of potential therapeutic applications:
Pyrazolo[3,4-d] nih.govopenmedicinalchemistryjournal.comrsc.orgtriazines : This specific isomer class has been explored for various pharmacological activities, including potential as antitumor and antioxidant agents. researchgate.netmdpi.com Some derivatives have also been investigated as herbicides and pesticides. researchgate.netbeilstein-journals.org
Pyrazolo[4,3-e] nih.govmsesupplies.comrsc.orgtriazines : This scaffold has been the subject of extensive research, with many derivatives demonstrating significant cytotoxic activity against various human tumor cell lines. mdpi.comnih.gov Fusing this system with other heterocyclic rings, such as triazole or tetrazole, has yielded tricyclic compounds with high antitumor activity, marking them as a potential source for new chemotherapeutic agents. mdpi.commdpi.com
Pyrazolo[1,5-a] nih.govopenmedicinalchemistryjournal.comnih.govtriazines : Derivatives of this scaffold are also considered purine (B94841) analogues and have been synthesized to create bioactive agents that can interact with the targets of biogenic purines. researchgate.net
Pyrazolo[5,1-c] nih.govmsesupplies.comrsc.orgtriazines : This class of compounds has found use in the development of dyes and pigments and has also been investigated for a range of pharmaceutical benefits, including antimicrobial and anticancer properties. mdpi.comontosight.ai
The closely related pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine (B156593), has also been a major focus in drug discovery, leading to the development of numerous kinase inhibitors for cancer therapy. nih.govrsc.org The collective research into these fused systems highlights the importance of the pyrazole-fused heterocyclic core in designing molecules with targeted biological activity.
Positioning of this compound in Academic Research of Fused Heterocycles
This compound is a specific, well-defined derivative within the broader class of pyrazolo[3,4-d] nih.govopenmedicinalchemistryjournal.comrsc.orgtriazines. While the parent scaffold and its various derivatives are the subject of ongoing research for potential therapeutic applications, particularly in oncology, detailed academic studies focusing specifically on the biological activities or advanced synthetic applications of this compound are not prominently featured in the scientific literature.
The existence of a unique CAS number (18213-76-8) and its listing in chemical databases and by suppliers indicates that it is a known and accessible chemical entity. nih.govlookchem.com Within the context of academic research, compounds like this specific methylated derivative often serve one of several roles:
As a synthetic intermediate or building block for the creation of more complex, functionalized derivatives.
As a reference compound in chemical or biological assays to compare the activity of other related molecules.
As part of a chemical library synthesized for broader screening programs, where its individual activity may not have been significant enough to warrant a dedicated publication.
Therefore, this compound is best positioned as a constituent of the scientifically significant pyrazolo[3,4-d]triazine chemical space, representing a specific structural variation of a scaffold that continues to be actively explored for its therapeutic potential.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Pyrazolo[3,4-d] nih.govopenmedicinalchemistryjournal.comrsc.orgtriazines |
| Pyrazolo[4,3-e] nih.govmsesupplies.comrsc.orgtriazines |
| Pyrazolo[1,5-a] nih.govopenmedicinalchemistryjournal.comnih.govtriazines |
| Pyrazolo[5,1-c] nih.govmsesupplies.comrsc.orgtriazines |
| Pyrazolo[3,4-d]pyrimidine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-3H-pyrazolo[3,4-d]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c1-10-4-3(2-6-10)5(11)8-9-7-4/h2H,1H3,(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORDCFNFXHSGFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939526 | |
| Record name | 7-Methyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18213-76-8 | |
| Record name | 7H-Pyrazolo(3,4-d)-v-triazin-4-ol, 7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018213768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002703941 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Methyl 7h Pyrazolo 3,4 D V Triazin 4 Ol and Its Analogues
General Synthetic Routes to the Pyrazolo[3,4-d]triazine Core
The construction of the pyrazolo[3,4-d]triazine scaffold is typically achieved through systematic approaches that build upon a pre-existing pyrazole (B372694) ring. These methods ensure the correct regiochemistry of the final fused system.
The formation of pyrazolo[3,4-d]triazines is inherently a multi-step process that involves the initial synthesis of a suitably functionalized pyrazole. nih.gov A common pathway begins with a 3-aminopyrazole (B16455) derivative carrying a carbon-based functional group, such as a carboxamide or nitrile, at the adjacent C-4 position. beilstein-journals.orgbeilstein-archives.org This precursor undergoes a sequence of reactions, primarily diazotization followed by cyclization, to yield the final bicyclic product. beilstein-journals.org This strategic, step-wise assembly allows for controlled introduction of various substituents onto the pyrazole ring before the formation of the more sensitive triazine portion of the molecule. nih.gov
The definitive step in forming the pyrazolo[3,4-d]triazine core is an intramolecular cyclization reaction. beilstein-archives.org After the formation of a diazonium salt from a 3-aminopyrazole precursor, the highly reactive diazonium group undergoes cyclative cleavage. beilstein-journals.org This reaction involves the nucleophilic attack of the neighboring carboxamide or a derivative of the carbonitrile group onto the diazonium moiety, leading to the closure of the six-membered triazine ring. beilstein-journals.orgbeilstein-archives.org The stability and yield of this cyclization can be influenced by the reaction conditions and the nature of the substituents on the pyrazole ring. beilstein-journals.org
The general scheme for this cyclization is summarized in the table below.
| Starting Material | Key Intermediate | Product |
| 3-Amino-1H-pyrazole-4-carboxamide | In-situ generated diazonium salt | 3,6-Dihydro-4H-pyrazolo[3,4-d] beilstein-journals.orgbeilstein-archives.orgnih.govtriazin-4-one |
| 3-Amino-1H-pyrazole-4-carbonitrile | In-situ generated diazonium salt | 3,6-Dihydro-4H-pyrazolo[3,4-d] beilstein-journals.orgbeilstein-archives.orgnih.govtriazin-4-one |
Table 1: Key Cyclization Reactions for Scaffold Formation. beilstein-journals.orgbeilstein-archives.org
Strategies for N-Methylation and Derivatization at Position 7
To synthesize the specific compound 7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol, the methyl group must be installed on the N-7 nitrogen of the pyrazolo[3,4-d]triazine core. The primary strategy to achieve this regioselectivity is to begin the synthesis with a pyrazole precursor that already contains the desired methyl group at the corresponding nitrogen atom (N-1 of the pyrazole ring). beilstein-journals.org
By using a starting material such as 3-amino-1-methyl-1H-pyrazole-4-carboxamide, the diazotization and cyclization sequence proceeds as described previously, directly yielding the N-7 methylated product. beilstein-journals.org This approach avoids potential side reactions or the formation of regioisomers that could occur if methylation were attempted on the final pyrazolo[3,4-d]triazine ring system. While studies have shown that alkylation is possible on the pre-formed bicyclic system, these reactions often occur at other positions, such as the N-3 of the triazine ring, depending on the reaction conditions and reagents used. researchgate.net Therefore, utilizing a pre-methylated pyrazole is the most direct and regioselective method. beilstein-journals.org
Advanced Synthetic Methodologies for Heterocyclic Compounds
Modern synthetic chemistry employs various advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields. These methods are particularly valuable in the synthesis of complex heterocyclic compounds.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. osi.lv This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times compared to conventional heating methods. mdpi.commonash.edu
While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, the methodology has been successfully applied to the synthesis of structurally related pyrazolo-fused heterocycles, such as pyrazolo[3,4-d]pyrimidines. monash.edursc.orgresearchgate.net For instance, a practical three-component method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones in a one-pot manner under controlled microwave irradiation has been developed. monash.edursc.org This approach offers advantages in pot- and step-economy and often allows for chromatography-free product isolation. rsc.org These examples demonstrate the potential of MAOS to provide an efficient and rapid pathway for the synthesis of the pyrazolo[3,4-d]triazine core and its derivatives. mdpi.com
| Heterocyclic System | Reaction Type | Advantage of MAOS |
| Pyrazolo[3,4-d]pyrimidin-4-ones | Three-component, one-pot | Short reaction time, pot- and step-economy, chromatography-free isolation |
| Pyrazolo[1,5-a] beilstein-journals.orgnih.govrsc.orgtriazines | Sequential one-pot | Improved yields, reduced reaction times, convenient gram-scale synthesis |
| Pyrazolo[3,4-d]pyrimidines | Reaction with hydrazine | Efficient synthesis from substituted pyrimidine (B1678525) precursors |
Table 2: Examples of Microwave-Assisted Synthesis of Related Heterocyclic Scaffolds. mdpi.comrsc.orgresearchgate.net
Metal-Catalyzed Cross-Coupling Reactions
While the direct construction of the pyrazolo[3,4-d]triazine ring system via metal-catalyzed cross-coupling is not extensively documented, these reactions are pivotal for the functionalization and derivatization of the core structure and related heterocyclic scaffolds. Techniques like Suzuki-Miyaura and Negishi cross-coupling reactions provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents. worktribe.comrsc.org
For instance, in the synthesis of related pyrazolo[3,4-c]pyridines, palladium-catalyzed Buchwald-Hartwig amination has been used for C-5 functionalization. worktribe.comrsc.org Furthermore, tandem borylation and Suzuki-Miyaura cross-coupling reactions have been successfully applied to introduce aryl groups at the C-3 position. worktribe.comrsc.org Another strategy involves selective metalation using reagents like TMPMgCl·LiCl followed by transmetalation with zinc chloride, enabling Negishi cross-coupling to introduce various aryl and heteroaryl moieties. worktribe.comrsc.org These methodologies highlight the potential for similar late-stage functionalization of a pre-formed pyrazolo[3,4-d]triazine core to generate a library of novel analogues.
Multicomponent Reactions in Pyrazolo[3,4-d]triazine Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step, often from simple starting materials. While a direct MCR for the pyrazolo[3,4-d]triazine ring is not prominently reported, MCRs are instrumental in the synthesis of the crucial pyrazole intermediates. mdpi.combeilstein-journals.org
Various MCRs have been developed for the synthesis of highly substituted pyrazoles. beilstein-journals.org For example, a three-component reaction involving 1,3-dicarbonyl compounds, hydrazines, and other reagents can yield functionalized pyrazoles that are suitable precursors for subsequent cyclization to the pyrazolo[3,4-d]triazine system. beilstein-journals.org Similarly, a practical three-component method for the synthesis of related pyrazolo[3,4-d]pyrimidin-4-ones has been developed using methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines in a one-pot manner. rsc.org This demonstrates the utility of MCRs in building the foundational pyrazole ring, which can then be elaborated into the desired fused triazine structure. The advantages of such protocols include short reaction times, step-economy, and often convenient, chromatography-free product isolation. rsc.org
Green Chemistry Principles in Synthetic Pathways
The application of green chemistry principles is increasingly important in the synthesis of heterocyclic compounds to minimize environmental impact. Methodologies such as microwave-assisted synthesis and solvent-free reactions are particularly relevant. chim.it
Microwave irradiation has been shown to be an efficient and green procedure for preparing s-triazines, often leading to good or excellent yields in short reaction times. chim.it This technique has been successfully applied to the three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, highlighting its potential for the synthesis of the analogous pyrazolo[3,4-d]triazine core. rsc.org Solvent-free methodologies are also gaining traction as they are clean, economical, and safe. chim.it For example, the cyclotrimerization of aromatic nitriles to form tris-pyrazolyl-1,3,5-triazines has been achieved under solvent-free conditions. chim.it One-pot, solvent-free syntheses of various pyrazolo-fused heterocycles have also been reported, underscoring the feasibility of applying these eco-friendly principles to the synthesis of this compound and its derivatives. researchgate.net
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues and derivatives of the pyrazolo[3,4-d] beilstein-archives.orgresearchgate.netnih.govtriazine core can be achieved through two primary strategies: modification of the starting materials before cyclization or post-synthesis functionalization of the heterocyclic system.
One approach involves starting with variously substituted 3-amino-1H-pyrazole-4-carboxamides. By altering the substituents on the pyrazole ring (e.g., at the N-1 or C-5 positions), a diverse range of final pyrazolo[3,4-d] beilstein-archives.orgresearchgate.netnih.govtriazin-4-one analogues can be produced following the standard diazotization and cyclization sequence. beilstein-journals.org A five-step synthesis for 3,6-substituted-4,6-dihydro-3H-pyrazolo[3,4-d] beilstein-archives.orgresearchgate.netnih.govtriazines has been described, starting from 3-amino-1H-pyrazole-4-carbonitrile, which allows for the introduction of two different side chains, enabling significant structural variation. beilstein-journals.orgnih.gov
Mechanisms of Action and Molecular Targets of 7 Methyl 7h Pyrazolo 3,4 D V Triazin 4 Ol in Vitro Studies
Elucidation of Interactions with Biological Macromolecules and Receptors
No studies describing the binding or interaction of 7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol with specific biological macromolecules, such as proteins or nucleic acids, or its activity at specific receptors, have been published.
Modulation of Intracellular Signaling Pathways
There is no available research on whether this compound modulates any intracellular signaling pathways.
Interference with Key Cellular Processes
The effects of this specific compound on cellular processes such as apoptosis, cell cycle progression, or autophagy have not been documented in in vitro studies.
Hypothesized Molecular Mechanisms of Observed In Vitro Therapeutic Effects
As there are no observed in vitro therapeutic effects reported in the literature for this compound, no molecular mechanisms can be hypothesized.
While research has been conducted on related heterocyclic systems like pyrazolo[4,3-e] researchgate.netnih.govbeilstein-journals.orgtriazines, researchgate.netnih.govmdpi.commdpi.commdpi.commdpi.com pyrazolo[3,4-d]pyrimidines, nih.govmdpi.comrsc.org and other pyrazolo[3,4-d] researchgate.netnih.govmdpi.comtriazine derivatives, beilstein-journals.orgresearchgate.net the findings from these distinct molecular scaffolds cannot be attributed to this compound without direct experimental evidence.
Structure Activity Relationship Sar Studies for 7 Methyl 7h Pyrazolo 3,4 D V Triazin 4 Ol Derivatives
Impact of N-Methylation and Other Substituent Variations on Biological Activity
The substitution pattern on the pyrazolo[3,4-d]triazine core, including N-methylation, plays a significant role in modulating the biological activity of its derivatives. Research on related pyrazolotriazine scaffolds has demonstrated that even minor changes to substituents can lead to substantial differences in potency and selectivity.
N-methylation, specifically at the N7 position of the pyrazole (B372694) ring, is a key feature of the parent compound. Studies on analogous heterocyclic systems, such as pyrazolo[4,3-e] nih.govnih.govnih.govtriazines, have investigated the effect of replacing the N1-methyl group with other substituents. For instance, replacing the methyl group with an aryl substituent was explored to determine its effect on antitumor activity mdpi.com. This highlights the importance of the substituent at this position for biological interactions.
Variations at other positions of the heterocyclic system also significantly impact activity. In a series of pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[4,3-b] nih.govnih.govnih.govtriazine derivatives, the nature of the substituent drastically influenced antiproliferative activity. A compound bearing a chloromethyl group was found to be the most active, while the corresponding derivative with a methyl group was the least active mdpi.com. This suggests that the electronic and steric properties of the substituent are critical for the compound's biological function.
Furthermore, the introduction of different functional groups at various positions has been a common strategy to explore the SAR. For example, the introduction of a sulfonamide moiety is a well-established method to enhance the biological potential of heterocyclic compounds mdpi.comnih.gov. The combination of the pyrazolo[4,3-e] nih.govnih.govnih.govtriazine ring system with pharmacophore groups like sulfonamides has been used to design new derivatives with potentially higher biological activity mdpi.com. The reactivity of the core structure can also be modulated by substituents; replacing a methylsulfanyl group with a more electron-withdrawing methylsulfonyl group can increase the heterocyclic system's susceptibility to nucleophilic substitution, allowing for the introduction of a wider variety of substituents mdpi.com.
The table below summarizes the observed impact of substituent variations on the biological activity of related pyrazolotriazine derivatives.
| Scaffold/Derivative | Substituent Variation | Position | Observed Impact on Biological Activity | Reference |
| Pyrazolo[4,3-e] nih.govnih.govnih.govtriazine | Replacement of Methyl with Aryl | N1 of Pyrazole | Investigated for effects on antitumor activity | mdpi.com |
| Pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[4,3-b] nih.govnih.govnih.govtriazine | Chloromethyl vs. Methyl | Side Chain | Chloromethyl derivative showed highest activity; Methyl derivative was least active | mdpi.com |
| Pyrazolo[4,3-e] nih.govnih.govnih.govtriazine | Methylsulfanyl vs. Methylsulfonyl | C5 | Methylsulfonyl group acts as a better leaving group, enabling further functionalization | mdpi.com |
Identification of Pharmacophoric Features within the Pyrazolo[3,4-d]triazine Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the pyrazolo[3,4-d]triazine scaffold, several key pharmacophoric features have been identified through various studies on related compounds.
The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the pyrazolo[3,4-d]triazine core, is recognized as a mimic of the adenine (B156593) ring of adenosine (B11128) triphosphate (ATP) nih.gov. This allows it to effectively interact with the hinge region of kinase active sites, making it a valuable framework for designing kinase inhibitors nih.gov. This ATP-mimetic capability is a crucial pharmacophoric feature.
Molecular docking and 3D-QSAR studies on related 3H-pyrazolo[3,4-d] nih.govnih.govmdpi.comtriazin-4-one analogues, which act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, have provided further insights nih.gov. These studies suggest that the molecules bind within a hydrophobic pocket of the target enzyme nih.gov. Key pharmacophoric elements derived from these models include:
Steric Volume: An increase in steric volume may enhance herbicidal activity, indicating a need for appropriate bulk in certain regions of the molecule to fill the binding pocket effectively nih.gov.
Charge Distribution: A balance between electrophilic and nucleophilic characters is suggested for better PPO inhibitory activity nih.gov. Furthermore, a positive charge distributed over a large surface area may enhance activity nih.gov. This points to the importance of electrostatic interactions with the target.
Molecular Shape: A symmetrical shape in 3D space was suggested to be beneficial for activity nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are valuable for predicting the activity of newly designed molecules and for understanding the physicochemical properties that govern their biological effects.
For scaffolds related to 7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol, 3D-QSAR studies have been successfully applied. In one such study on 3H-pyrazolo[3,4-d] nih.govnih.govmdpi.comtriazin-4-one analogues, a dataset of 34 compounds was used to develop predictive models nih.gov. The dataset was divided into a training set (75%) and a test set (25%) to validate the models' predictive power nih.gov. The study utilized a range of descriptors, including shape, spatial, electronic, and molecular field parameters, along with chemometric tools like genetic function approximation (GFA) and partial least squares (PLS) nih.gov.
The resulting QSAR models were rigorously validated internally, externally, and through Y-randomization techniques to ensure their robustness nih.gov. The key findings from the QSAR analysis indicated that:
Shape and Symmetry: Molecules with a more symmetrical 3D shape tend to have better activity nih.gov.
Electronic Properties: A balance between electrophilic and nucleophilic characteristics is important. Charged surface area descriptors also suggested that a delocalized positive charge could enhance activity nih.gov.
Molecular Field Probes: The models indicated that increased steric volume and a more positively charged surface area could lead to enhanced herbicidal activity nih.gov.
Another QSAR study was conducted on pyrazolo[4,3-e] nih.govnih.govnih.govtriazine sulfonamides, which are inhibitors of human carbonic anhydrase isoforms IX and XII nih.gov. This study also successfully generated predictive models, finding that quantum chemical descriptors were critical in explaining the compounds' activities nih.gov. These examples demonstrate the utility of QSAR in guiding the design of new pyrazolotriazine derivatives by identifying key molecular descriptors that correlate with their biological activity documentsdelivered.com.
Conformational Analysis and its Relevance to Biological Activity
Conformational analysis involves the study of the different 3D arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The specific conformation that a molecule adopts is critical for its interaction with a biological target, as the binding site of a receptor or enzyme is highly specific in its 3D geometry.
While direct conformational analysis studies on this compound are not widely available, research on other heterocyclic systems underscores the importance of this aspect. For instance, a conformational analysis of halogenated pyran analogues revealed that despite potential 1,3-diaxial repulsions, the molecules adopted standard chair-like conformations beilstein-journals.org. However, solid-state analysis showed deviations in intra-annular torsion angles that increased with the size of the halogen substituent. This illustrates how the size and nature of substituents can influence the fine details of a molecule's conformation beilstein-journals.org.
In another example, N-alkylation of a spiro nih.govnih.govthiazepin-2-one system, which contains a seven-membered ring, was found to give rise to conformational chirality researchgate.net. This means that the molecule could exist as stable, non-superimposable, mirror-image conformers (enantiomers) due to restricted bond rotation. This phenomenon was evidenced by NMR spectroscopy and X-ray diffraction analysis researchgate.net.
For the pyrazolo[3,4-d]triazine scaffold, the relative orientation of substituents and the planarity of the fused ring system are important conformational features. The binding of these molecules to a target, such as a kinase active site, depends on the molecule adopting a conformation that allows for key interactions, like hydrogen bonding and hydrophobic contacts nih.gov. Therefore, understanding the preferred conformations and the energy barriers between them is essential for rational drug design. Computational methods, such as density functional theory (DFT) calculations, are often employed to predict the lowest energy (most stable) conformers of molecules and to understand how structural modifications might impact their 3D shape and, consequently, their biological activity beilstein-journals.org.
Computational Chemistry and Molecular Modeling of 7 Methyl 7h Pyrazolo 3,4 D V Triazin 4 Ol
Application of Quantum Chemical Methods
Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of molecules. For the pyrazolo[3,4-d]-v-triazine scaffold, these calculations help in understanding its intrinsic properties, which are crucial for its chemical behavior and potential pharmacological activity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules. For compounds related to the pyrazolo[3,4-d]triazine family, DFT calculations are employed to determine molecular geometries, electronic properties, and reactivity descriptors. nih.gov
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. These calculations can also map the electrostatic potential (ESP) to identify electron-rich and electron-poor regions of the molecule, which are potential sites for electrophilic and nucleophilic attacks, respectively. mdpi.com
Table 1: Key Reactivity Descriptors from DFT Calculations
| Descriptor | Significance |
|---|---|
| HOMO Energy | Indicates the electron-donating ability of a molecule. |
| LUMO Energy | Indicates the electron-accepting ability of a molecule. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. |
| Global Hardness (η) | Measures the resistance to change in electron distribution. |
| Electronegativity (χ) | Describes the power of an atom to attract electrons. |
| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of a molecule. |
These theoretical calculations provide a foundational understanding of the molecule's behavior and can be correlated with experimental findings. nih.gov
DFT calculations are also pivotal in exploring the mechanisms of chemical reactions. For heterocyclic systems like pyrazolo[3,4-d]-v-triazines, computational studies can elucidate the pathways of their synthesis. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can map out the most favorable reaction pathway and predict the regioselectivity of a reaction. researchgate.net This theoretical insight is invaluable for optimizing synthetic procedures and developing new routes to novel derivatives. mdpi.com For instance, computational analysis can help rationalize why certain isomers are formed preferentially over others during cyclization reactions. researchgate.net
Molecular Docking Studies for Target Identification and Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein target. For the pyrazolo[3,4-d]pyrimidine scaffold, which is a bioisostere of the adenine (B156593) ring of ATP, molecular docking has been extensively used to explore its potential as a kinase inhibitor. mdpi.com
Docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's binding pocket. researchgate.net These studies help in identifying potential biological targets for 7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol and provide a rational basis for designing derivatives with improved binding affinity and selectivity. rsc.orgscilit.com
Table 2: Common Protein Targets for Pyrazolo-based Scaffolds in Docking Studies
| Protein Target Class | Example | Therapeutic Area |
|---|---|---|
| Kinases | Cyclin-Dependent Kinase 2 (CDK2) nih.gov | Oncology |
| Src Kinase rsc.org | Oncology | |
| TgCDPK1 rsc.org | Antiparasitic | |
| Phosphodiesterases | Phosphodiesterase-5 (PDE5) researchgate.net | Various |
| Cyclooxygenases | COX-1 / COX-2 mdpi.com | Anti-inflammatory |
Molecular Dynamics Simulations for Ligand-Target Interactions
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations are used to assess the stability of the docked pose and to understand the conformational changes that may occur upon ligand binding. rsc.org
By simulating the movements of atoms in the complex, MD can confirm the stability of key interactions predicted by docking and reveal the role of solvent molecules in the binding event. mdpi.com For pyrazolo-based inhibitors, MD simulations have been used to verify the binding modes within kinase active sites and to analyze the stability of the ligand-protein interactions throughout the simulation period. rsc.orgresearchgate.net
Tautomeric Equilibria Analysis of Pyrazolo[3,4-d]-v-triazin-4-ol and its Derivatives
Many heterocyclic compounds, including this compound, can exist in multiple tautomeric forms. The pyrazolo[3,4-d]-v-triazin-4-ol core can undergo lactam-lactim tautomerism, where the proton can reside on different nitrogen or oxygen atoms of the heterocyclic system. The relative stability of these tautomers can significantly influence the molecule's chemical properties and its ability to interact with biological targets.
Quantum chemical calculations, such as DFT, are employed to determine the relative energies of the different tautomers in both the gas phase and in solution. researchgate.net By comparing the calculated energies, researchers can predict the predominant tautomeric form under specific conditions. These theoretical predictions can be corroborated with experimental data from techniques like NMR spectroscopy to provide a comprehensive understanding of the tautomeric equilibria. researchgate.net
Spectroscopic and Crystallographic Characterization of 7 Methyl 7h Pyrazolo 3,4 D V Triazin 4 Ol and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively.
For 7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl protons and the proton on the pyrazole (B372694) ring. The chemical shifts, multiplicities, and integration values of these signals are characteristic of the compound's electronic environment. Similarly, the ¹³C NMR spectrum would display signals for each unique carbon atom, including the methyl carbon, the pyrazole and triazine ring carbons, and the carbonyl carbon.
Detailed NMR data for various analogues of this system have been extensively reported, confirming their proposed structures. For instance, the ¹H NMR spectrum of (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)-4-(7-methyl-5H-pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govsemanticscholar.orgnih.govtriazin-6-yl)benzenesulfonamide features a characteristic singlet for the methyl group at 2.86 ppm. nih.gov In another series of pyrazolo[3,4-d] pyrimidine (B1678525) derivatives, the NH proton often appears as a singlet at a significantly downfield chemical shift, such as 12.75 ppm, due to deshielding. semanticscholar.org
Interactive Data Table: ¹H NMR Data for Selected Analogues
| Compound Name | Solvent | Chemical Shifts (δ, ppm) and Multiplicities | Reference |
| 2-(5-amino-4-imino-6-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile | DMSO-d₆ | 11.9 (s, 1H, NH), 9.47 (s, 1H, NH), 6.08 (s, 2H, NH₂), 4.39 (s, 2H, CH₂), 2.4 (s, 3H, CH₃) | semanticscholar.org |
| (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)-4-(3-methyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e] nih.govsemanticscholar.orgnih.govtriazin-1-yl)benzenesulfonamide | DMSO | 2.75 (s, 3H), 3.56 (s, 3H), 4.85 (t, 1H, OH), 6.95–7.08 (m, 5H), 7.78 (d, 2H), 8.28 (d, 2H) | nih.gov |
| (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)-4-(7-methyl-5H-pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govsemanticscholar.orgnih.govtriazin-6-yl)benzenesulfonamide | MeOH-d₄ | 2.86 (s, 3H), 7.02–7.12 (m, 5H), 7.82 (d, 2H), 8.24 (d, 2H) | nih.gov |
Interactive Data Table: ¹³C NMR Data for Selected Analogues
| Compound Name | Solvent | Chemical Shifts (δ, ppm) | Reference |
| 2-(5-amino-4-imino-6-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile | DMSO-d₆ | 161.62 (C4), 155.29 (C6), 154.03 (C7a), 127.08 (C3), 113.32 (CN), 102.63 (C3a), 22.35 (CH₃), 18.58 (CH₂) | semanticscholar.org |
| (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)-4-(3-methyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e] nih.govsemanticscholar.orgnih.govtriazin-1-yl)benzenesulfonamide | DMSO | 11.12, 37.08, 40.82, 57.33, 63.27, 119.83, 126.03, 127.97, 128.08, 129.15, 138.15, 138.31, 139.69, 139.90, 145.98, 148.23, 160.95 | nih.gov |
| 3-[2-(5-Hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d] nih.govsemanticscholar.orgresearchgate.nettriazin-4-one | - | 16.0 (CH₃); 25.8 (CH₃); 51.8 (CH₂); 52.1 (СН₂); 90.8 (С–ОН); 107.0; 122.7; 128.6; 129.7; 135.7; 137.4; 147.9; 152.7; 156.6; 163.0 | researchgate.net |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is expected to show a characteristic absorption band for the C=O (carbonyl) group of the triazinone ring, typically in the range of 1715-1705 cm⁻¹. researchgate.net Other expected absorptions include N-H stretching (if tautomers are present), C-H stretching of the methyl and aromatic groups, and C=N stretching vibrations from the heterocyclic rings. semanticscholar.orgresearchgate.net
The analysis of related pyrazolo[3,4-d]pyrimidine derivatives shows characteristic bands for N-H stretching around 3358-3140 cm⁻¹, cyano groups (C≡N) if present near 2229 cm⁻¹, and C=N bonds around 1645-1637 cm⁻¹. semanticscholar.org
Interactive Data Table: FT-IR Data for Selected Analogues
| Compound Name | Characteristic Absorption Bands (ν, cm⁻¹) | Functional Group Assignment | Reference |
| 7-Phenyl-3-(piperidin-1-ylmethyl)-3,7-dihydro-4H-pyrazolo[3,4-d] nih.govsemanticscholar.orgresearchgate.nettriazin-4-one | 1705 | C=O (broad band with a shoulder) | researchgate.net |
| 2-(4-Oxo-7-phenyl-4,7-dihydro-3H-pyrazolo[3,4-d] nih.govsemanticscholar.orgresearchgate.nettriazin-3-yl)acetohydrazide | 3323, 3170 | N-H, NH₂ | researchgate.net |
| 2-(4-Oxo-7-phenyl-4,7-dihydro-3H-pyrazolo[3,4-d] nih.govsemanticscholar.orgresearchgate.nettriazin-3-yl)acetohydrazide | 1715 | C=O (broad band with a shoulder) | researchgate.net |
| 2-(5-amino-4-imino-6-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile | 3358, 3266, 3140 | NH₂, 2NH | semanticscholar.org |
| 2-(5-amino-4-imino-6-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile | 2222 | C≡N | semanticscholar.org |
| 2-(5-amino-4-imino-6-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile | 1645 | C=N | semanticscholar.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound by identifying its molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺). The molecular formula of this compound is C₅H₅N₅O, corresponding to a molecular weight of approximately 151.13 g/mol . nih.gov Mass spectral analysis would be expected to show a molecular ion peak at m/z 151. nih.gov
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of pyrimidine-based heterocycles often involves the successive loss of small functional groups and the decomposition of the heterocyclic rings. sapub.org Analysis of these fragment ions helps to piece together the molecular structure, corroborating data from other spectroscopic methods. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. nih.gov
Interactive Data Table: Molecular Ion Data for the Target Compound and its Analogues
| Compound Name | Molecular Formula | Calculated Mass | Observed Ion (m/z) | Technique | Reference |
| This compound | C₅H₅N₅O | 151.13 g/mol | 151 | GC-MS | nih.gov |
| 2-(4-Oxo-7-phenyl-4,7-dihydro-3H-pyrazolo[3,4-d] nih.govsemanticscholar.orgresearchgate.nettriazin-3-yl)acetohydrazide | C₁₂H₁₁N₇O₂ | 285.26 g/mol | 286 [M+H]⁺ | MS | researchgate.net |
| (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)-4-(7-methyl-5H-pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govsemanticscholar.orgnih.govtriazin-6-yl)benzenesulfonamide | C₂₀H₂₀N₉O₃S | 466.14043 | 466.14079 [M+H]⁺ | HRMS | nih.gov |
| 2-(5-amino-4-imino-6-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile | C₈H₉N₇ | 203.21 g/mol | 204.1 | MS | semanticscholar.org |
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles, confirming the molecular connectivity and stereochemistry.
While specific crystallographic data for this compound is not detailed in the provided sources, the structures of many closely related pyrazolo-triazine analogues have been confirmed using this method. researchgate.netmdpi.comnih.gov For example, the crystal structure of 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govsemanticscholar.orgnih.govtriazine was solved, revealing a nearly planar conformation of the fused ring system. researchgate.net Such analyses are crucial for confirming regioselectivity in cyclization reactions and understanding intermolecular interactions like hydrogen bonding in the crystal lattice. nih.govmdpi.com
Interactive Data Table: Crystallographic Data for 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govsemanticscholar.orgnih.govtriazine
| Parameter | Value | Reference |
| Crystal system | Monoclinic | researchgate.net |
| Space group | P2₁/n | researchgate.net |
| a (Å) | 11.607(2) | researchgate.net |
| b (Å) | 7.982(1) | researchgate.net |
| c (Å) | 13.147(2) | researchgate.net |
| β (°) | 110.60(1) | researchgate.net |
| Z (formula units per cell) | 4 | researchgate.net |
| Calculated density (g cm⁻³) | 1.470 | researchgate.net |
Elemental Analysis (CHNS)
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is compared against the calculated theoretical percentages for the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's purity and empirical formula. This technique is routinely used in the characterization of newly synthesized pyrazolo-triazine derivatives. semanticscholar.orgnih.gov
Interactive Data Table: Elemental Analysis Data for Selected Analogues
| Compound Name | Molecular Formula | Analysis | %C | %H | %N | Reference |
| (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)-4-(7-methyl-5H-pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govsemanticscholar.orgnih.govtriazin-6-yl)benzenesulfonamide | C₂₀H₁₉N₉O₃S | Calculated | 51.61 | 4.11 | 27.08 | nih.gov |
| Found | 51.78 | 4.39 | 26.80 | nih.gov | ||
| 2-(5-amino-4-imino-6-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile | C₈H₉N₇ | Calculated | 47.29 | 4.46 | 48.25 | semanticscholar.org |
| Found | 46.88 | 4.13 | 47.91 | semanticscholar.org | ||
| 2-(5-imino-6-methyl-4-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile | C₁₅H₁₁N₇ | Calculated | 62.28 | 3.83 | 33.89 | semanticscholar.org |
| Found | 62.78 | 4.13 | 33.91 | semanticscholar.org |
Future Research Directions and Therapeutic Potential of 7 Methyl 7h Pyrazolo 3,4 D V Triazin 4 Ol
Development of Novel Synthetic Routes for Enhanced Structural Diversity
The therapeutic utility of a core heterocyclic structure is profoundly influenced by the accessibility of diverse analogues. For 7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol, future research must prioritize the development of novel and efficient synthetic methodologies to generate a wide array of derivatives. The functionalization of the pyrazolotriazine core is key to modulating its physicochemical and pharmacological properties. mdpi.com
Current synthetic strategies for related pyrazolo[3,4-d] mdpi.comresearchgate.netnih.govtriazines often involve the diazotization of 3-amino-1H-pyrazole-4-carboxamides or -carbonitriles, followed by cyclization. beilstein-journals.org However, to unlock broad structural diversity, new methods are needed that allow for the convenient and regioselective introduction of various substituents at multiple positions on both the pyrazole (B372694) and triazine rings. mdpi.combeilstein-archives.org Advances in metal-catalyzed cross-coupling reactions, which have revolutionized access to a variety of functionalized heterocycles, could be adapted for this scaffold. researchgate.netnih.gov
Future synthetic exploration should focus on:
Versatile Precursors: Developing stable and versatile intermediate compounds that can be readily modified. For example, using triazenes as protected diazonium species allows for handling and conversion in various transformations without decomposition. beilstein-archives.org
Late-Stage Functionalization: Creating synthetic routes that permit the introduction of diverse chemical groups in the final steps of the synthesis. This approach enables the rapid generation of a library of analogues for biological screening from a common advanced intermediate.
Stereoselective Synthesis: For derivatives with chiral centers, developing enantioselective synthetic methods is crucial, as different enantiomers can exhibit distinct biological activities and toxicological profiles. nih.gov
The ability to generate a large and varied library of compounds based on the this compound framework will be fundamental for comprehensive structure-activity relationship (SAR) studies and the identification of optimized lead compounds. nih.gov
Exploration of Undiscovered Biological Targets and Applications
The biological investigation of pyrazolotriazine derivatives has been predominantly centered on their potential as anticancer agents. mdpi.comresearchgate.net These compounds have been shown to target various components of cellular signaling pathways implicated in cancer, such as protein kinases, including cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), and serine/threonine-protein kinase AKT. mdpi.commdpi.com However, the structural similarity of the pyrazolotriazine core to endogenous purines suggests that its biological activities may extend far beyond oncology. researchgate.net
Future research should systematically explore a wider range of biological targets and therapeutic applications. The broad pharmacological effects observed in related nitrogen-containing heterocyclic compounds, such as pyrazolines, provide a rationale for this expansion. nih.govresearchgate.net
Potential areas for investigation include:
Antiviral Activity: Inspired by recent studies showing that some pyrazolotriazine compounds exhibit inhibitory effects against SARS-CoV-2, a broader screening against a panel of viruses is warranted. nih.gov
Antimicrobial Properties: Many nitrogen-based heterocycles form the basis of antibacterial and antifungal drugs. nih.gov Analogues of this compound could be tested against various pathogenic bacteria and fungi, including drug-resistant strains.
Neurodegenerative Diseases: Certain pyrazole derivatives have been investigated as monoamine oxidase (MAO) inhibitors, suggesting potential applications in the treatment of Parkinson's or Alzheimer's disease. nih.gov
Inflammatory Disorders: Given the role of kinases in inflammatory signaling, the known kinase-inhibiting properties of this scaffold could be leveraged to develop novel anti-inflammatory agents. researchgate.net
A comprehensive screening of a diverse library of this compound analogues against various enzymes, receptors, and cell-based assays is essential to uncover previously undiscovered biological activities and expand the therapeutic potential of this chemical class. mdpi.comtandfonline.com
Rational Design of Next-Generation Pyrazolo[3,4-d]triazine Analogues for Specific Therapeutic Areas
Building on expanded synthetic capabilities and new biological insights, the next phase of research will involve the rational design of second-generation analogues tailored for specific diseases. This approach moves beyond random screening to a more targeted strategy, utilizing computational tools and a deep understanding of structure-activity relationships (SAR) to create molecules with enhanced potency, selectivity, and drug-like properties. nih.govtandfonline.com
The design process can be guided by several principles:
Structure-Based Design: Using techniques like X-ray crystallography and molecular docking, researchers can visualize how pyrazolotriazine derivatives bind to their biological targets. This information allows for precise structural modifications to improve binding affinity and selectivity. For example, docking studies have been used to confirm potential targets like the NS2B-NS3 protease for antiviral activity or various kinases for anticancer effects. rsc.orgacs.org
Pharmacophore Modeling: By identifying the key chemical features responsible for a compound's biological activity, a pharmacophore model can be constructed. This model serves as a template for designing new molecules with a higher probability of being active. acs.org
Bioisosteric Replacement: The fused pyrazolotriazine ring system is an isostere of the adenine (B156593) ring in ATP, which explains its ability to inhibit kinases. researchgate.net Further modifications can be made by replacing parts of the molecule with other chemical groups (bioisosteres) that retain the desired biological activity while improving properties like solubility, metabolic stability, or cell permeability.
Hybridization: Combining the pyrazolotriazine scaffold with other known pharmacophores can lead to hybrid molecules with dual or enhanced activity. For instance, incorporating a sulfonamide moiety has been shown to yield potent anticancer activity. mdpi.commdpi.com
The table below summarizes key SAR insights from related pyrazolopyrimidine and pyrazolotriazine compounds that could inform future design strategies.
| Scaffold | Position of Modification | Modification Type | Impact on Activity | Therapeutic Area | Reference |
|---|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Position 4 | Anilinoquinazoline-urea derivatives | Dual inhibition of EGFR and VEGFR-2 | Anticancer | tandfonline.com |
| Pyrazolo[3,4-d]pyrimidine | - | Acylated amino group | Improved cell penetration and activity | Anticancer | scirp.org |
| Pyrazolotriazine | Position 4 | Halo phenyl group | Generally more active than unsubstituted phenyl | Antiviral (SARS-CoV-2) | nih.gov |
| Pyrazolo[4,3-e] mdpi.comresearchgate.netrsc.orgtriazine | - | Fusion with tetrazole or triazole ring | Higher antiproliferative activity | Anticancer | mdpi.com |
| Pyrazolo[3,4-d]pyrimidine | - | Piperidine linker with Michael acceptor | Potent BTK inhibition | Anticancer (Leukemia) | researchgate.net |
By integrating these rational design strategies, researchers can systematically optimize the this compound scaffold to develop potent and selective drug candidates for a variety of therapeutic areas. nih.govtandfonline.com
Addressing Challenges in the Academic Development of Heterocyclic Agents
The journey of a promising heterocyclic compound from an academic laboratory to a clinical therapeutic is fraught with challenges. For agents like this compound and its derivatives, overcoming these hurdles requires a concerted effort that addresses both scientific and logistical issues.
Key challenges in the academic development of such agents include:
Synthetic Scalability: Laboratory-scale syntheses are often not directly transferable to the large-scale production required for extensive preclinical and clinical testing. Future research must focus on developing robust, cost-effective, and scalable synthetic routes from the early stages of discovery.
ADMET Optimization: Early-stage drug discovery often prioritizes potency against a biological target. However, poor ADMET (Absorption, Distribution, Metabolism, Elimination, and Toxicity) properties are a major cause of failure in later stages. Academic research needs to incorporate early-stage ADMET profiling to select compounds with more favorable drug-like properties. nih.gov
Target Identification and Validation: While a compound may show potent activity in cell-based assays, identifying its precise molecular target(s) can be difficult. A clear understanding of the mechanism of action is crucial for further development and for predicting potential side effects.
Drug Resistance: For applications in oncology and infectious diseases, the development of drug resistance is a significant concern. Strategies to overcome resistance, such as designing compounds that target novel binding sites or developing combination therapies, should be considered. tandfonline.com
Bridging the "Valley of Death": The gap between promising academic research and commercial drug development, often termed the "valley of death," is a major barrier. Increased collaboration between academic institutions, pharmaceutical companies, and funding agencies is needed to facilitate the translation of basic research into new medicines. rsc.org
The successful development of therapeutic agents based on the this compound scaffold will depend not only on innovative chemistry and biology but also on a strategic approach to navigating the complex landscape of drug discovery and development. tandfonline.comrsc.org
Q & A
Q. What are the critical steps in synthesizing 7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol?
The synthesis typically involves cyclocondensation of precursor amines with carbonyl derivatives under acidic conditions. For example, refluxing 3-amino-4-triazolylfurazan with 2,5-dimethoxytetrahydrofuran in acetic acid (1 h, 10 mL AcOH) followed by extraction with CH₂Cl₂ and purification via SiO₂ chromatography is a validated method . Key considerations include stoichiometric balance of reagents, reflux duration, and post-reaction workup (e.g., solvent removal and silica gel filtration).
Q. What safety protocols are essential when handling this compound?
Strict adherence to PPE (gloves, lab coats, goggles) is mandatory due to reported acute toxicity (oral LDLo = 500 mg/kg in rats) . Reactions generating volatile byproducts should be conducted in fume hoods or gloveboxes to prevent inhalation exposure . Waste must be segregated and disposed via certified hazardous waste services to avoid environmental contamination .
Q. How can researchers characterize the compound’s purity and structure?
Standard methods include:
- 1H/13C NMR : Analyze aromatic proton environments (δ 7.5–8.5 ppm) and carbonyl signals (δ 160–170 ppm) .
- IR spectroscopy : Identify N-H stretches (~3200 cm⁻¹) and C=O vibrations (~1670 cm⁻¹) .
- Melting point determination : Compare observed values (e.g., 233–235°C for derivatives) to literature data .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of pyrazolo-triazine derivatives?
Systematic variation of solvents (e.g., AcOH vs. chloroform), temperature (reflux vs. RT), and catalysts (e.g., HCl) can enhance yields. For instance, substituting AcOH with chloroform increased yields of hydrazonoyl derivatives from 50% to 94% in analogous syntheses . Kinetic studies (e.g., time-resolved NMR) may identify rate-limiting steps, such as imine formation or cyclization .
Q. How to resolve contradictions in toxicity data across species?
Discrepancies in toxicity profiles (e.g., murine vs. human renal toxicity) require cross-validation using in vitro models (e.g., human renal proximal tubule cells) and dose-response studies. Comparative metabolomics can identify species-specific metabolic pathways (e.g., cytochrome P450 isoforms) that influence toxicity thresholds .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in related analogs?
SAR studies should focus on:
- Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 3 to modulate electronic density and binding affinity .
- Pharmacophore modeling : Map interactions with targets like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), where the pyrazolo-triazine core binds to the purine pocket .
- Biological assays : Test inhibitory activity against HGPRT using radiometric assays with [¹⁴C]-hypoxanthine .
Q. How to address challenges in purifying hygroscopic or thermally unstable derivatives?
For hygroscopic compounds, use anhydrous solvents (e.g., CH₂Cl₂) and conduct filtrations under inert gas (N₂/Ar). Thermally unstable products can be purified via low-temperature recrystallization (e.g., −20°C in methanol/water mixtures) or flash chromatography with silica gel modified with 5% triethylamine .
Q. What methodologies validate the compound’s role in inhibiting cancer proliferation?
Preclinical validation involves:
- Crystallographic studies : Co-crystallize the compound with target enzymes (e.g., pyrrolo-triazine kinases) to confirm binding modes .
- In vivo xenograft models : Administer derivatives (e.g., 50 mg/kg/day, oral) to assess tumor growth inhibition in murine models .
- Biomarker analysis : Quantify apoptosis markers (e.g., caspase-3) via Western blot in treated cell lines .
Methodological Resources
- Experimental design : Apply factorial design to assess variable interactions (e.g., temperature, pH) in synthesis .
- Data analysis : Use software like Gaussian for DFT calculations to predict electronic properties and reaction mechanisms .
- Literature review : Prioritize peer-reviewed journals (e.g., HETEROCYCLES, Russian Chemical Bulletin) over commercial databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
